molecular formula C18H32O2 B1207441 9,12-Octadecadienoic acid CAS No. 2197-37-7

9,12-Octadecadienoic acid

Cat. No. B1207441
CAS RN: 2197-37-7
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-UHFFFAOYSA-N
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Description

A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Scientific Research Applications

Diagnostic and Health Monitoring

Research has explored the diagnostic significance of octadecadienoic acid in health monitoring. For instance, a study investigated the molar ratio of 9,11 and 9,12 isomers of octadecadienoic acid in cervical cells for detecting cervical intraepithelial neoplasia but found no significant differences in subjects with or without the condition, suggesting limited diagnostic utility in this context (Green et al., 1988).

Biosynthesis in Insects

Another avenue of research has been the biosynthesis of linoleic acid (9,12-octadecadienoic acid) in insects. It's been shown that several insect species can synthesize linoleic acid de novo, which is typically considered an essential dietary nutrient for animals. This capability implies insects' ability to insert double bonds in specific positions of oleic acid, a key step in linoleic acid synthesis (Renobales et al., 1987).

Chromatographic Separation and Identification

The identification and quantitation of conjugated octadecadienoic acids, including 9,12-octadecadienoic acid, are crucial for understanding their biological roles. Studies have developed methods using gas chromatography and high-performance liquid chromatography for separating and identifying these isomers, which are essential for analyzing complex biological extracts (Roach et al., 2002).

Occurrence in Plant Seeds

The presence of 9,12-octadecadienoic acid in plant seeds has also been a subject of study. For instance, it was identified as a component of the glyceride oil of Chilopsis linearis seeds, constituting a significant portion of the total fatty acids in the oil. This finding highlights the acid's role in plant biology and potential applications in plant-based products (Chisholm & Hopkins, 1963).

Synthesis and Stability Studies

There has been significant interest in synthesizing various isomers of 9,12-octadecadienoic acid and studying their stability. For example, research has focused on synthesizing geometrical isomers and investigating their stability under various conditions. This research is crucial for understanding the acid's properties and potential applications in different fields, such as food science and medicine (Ofsuki et al., 1986).

Biomarkers for Lipid Peroxidation

9,12-Octadecadienoic acid derivatives, such as 9-HODE and 13-HODE, have been studied as markers for lipid peroxidation, a process involved in various diseases. Their stability under oxidative conditions makes them ideal markers for studying lipid peroxidation in biological systems (Spiteller & Spiteller, 1997).

properties

CAS RN

2197-37-7

Product Name

9,12-Octadecadienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)

InChI Key

OYHQOLUKZRVURQ-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Other CAS RN

2197-37-7

synonyms

9 trans,12 trans Octadecadienoic Acid
9,12 Octadecadienoic Acid
9,12-Octadecadienoic Acid
9-trans,12-trans-Octadecadienoic Acid
Acid, 9,12-Octadecadienoic
cis,cis-9,12-Octadecadienoic Acid
Linoelaidic Acid
Linoelaidic Acid, (E,Z)-Isomer
Linoleate
Linoleic Acid
Linoleic Acid, (E,E)-Isomer
Linoleic Acid, (Z,E)-Isomer
Linoleic Acid, (Z,Z)-Isomer
Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled
Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer
Linoleic Acid, Calcium Salt, (Z,Z)-Isomer
Linoleic Acid, Potassium Salt, (Z,Z)-Isomer
Linoleic Acid, Sodium Salt, (E,E)-Isomer
Linoleic Acid, Sodium Salt, (Z,Z)-Isomer
Linolelaidic Acid
trans,trans-9,12-Octadecadienoic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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